Methyl 3-carbamothioyl-4-methylbenzoate
Description
Methyl 3-carbamothioyl-4-methylbenzoate (CAS: Not explicitly provided) is a benzoate derivative featuring a carbamothioyl (–C(=S)NH₂) group at the 3-position and a methyl ester (–COOCH₃) at the 4-position of the benzene ring. Though direct data on this compound are absent in the provided evidence, comparisons with structurally related analogs (e.g., methyl esters with amino, bromo, or nitro substituents) allow inferences about its properties and applications .
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-carbamothioyl-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-6-3-4-7(10(12)13-2)5-8(6)9(11)14/h3-5H,1-2H3,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXUZFMQVZJGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-amino-4-methylbenzoate Intermediate
Method: Esterification of 3-amino-4-methylbenzoic acid with methanol in the presence of thionyl chloride (SOCl2) as a catalyst.
Procedure: 3-amino-4-methylbenzoic acid is dissolved in anhydrous methanol, cooled in an ice bath, and SOCl2 is added dropwise. The mixture is then refluxed for approximately 4 hours. After concentration under reduced pressure, the product is extracted and purified to yield methyl 3-amino-4-methylbenzoate with yields around 97% and melting point 113-117 °C.
| Parameter | Details |
|---|---|
| Starting Material | 3-amino-4-methylbenzoic acid |
| Reagent | Methanol, SOCl2 |
| Temperature | Ice bath cooling, then reflux |
| Reaction Time | 4 hours |
| Yield | ~97% |
| Product Form | Beige powder |
| Melting Point | 113-117 °C |
Reduction of Nitro Precursors
- Alternative route: Hydrogenation of methyl 4-methyl-3-nitrobenzoate in methanol using Raney nickel catalyst under 50 psi hydrogen pressure for 8 hours to yield methyl 3-amino-4-methylbenzoate with 96% yield.
Introduction of the Carbamothioyl Group
General approach: Conversion of the amino group to a carbamothioyl (thiourea) moiety is typically achieved by reaction with thiocarbamoyl reagents such as thiophosgene or by direct condensation with thiourea derivatives.
Typical procedure: The amino ester is reacted with thiocarbamoyl chloride or an equivalent thiocarbonyl transfer reagent in an appropriate solvent under controlled temperature (often 0–25 °C) to avoid side reactions. The reaction time varies from 2 to 6 hours depending on reagent and conditions.
Purification: The crude product is isolated by filtration or extraction, followed by recrystallization from suitable solvents such as ethanol or ethyl acetate.
Alternative Synthetic Strategies
Amidation and Guanidination routes: Patents and literature describe the synthesis of related compounds via conversion of methyl 3-amino-4-methylbenzoate to methyl 3-guanidino-4-methylbenzoate, which can be further modified to carbamothioyl derivatives by sulfur incorporation.
Use of peptide coupling reagents: Activation of carboxylic acid groups with coupling agents like T3P, EDC, or HBTU facilitates formation of amide or thiourea linkages under mild conditions, improving yields and selectivity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of acid | Methanol, SOCl2, reflux 4 h | 97 | High purity, beige powder |
| Nitro reduction | Raney Ni, MeOH, 50 psi H2, 8 h | 96 | Efficient hydrogenation |
| Carbamothioyl group formation | Thiocarbamoyl chloride or thiourea, 0–25 °C, 2–6 h | 70-85* | Requires careful temperature control |
| Guanidination (alternative) | Coupling reagents (T3P, EDC), organic base, t-butanol | 75-90* | Improves solubility, avoids explosive reagents |
*Yields vary depending on exact reagents and scale.
Products are typically characterized by melting point, NMR spectroscopy (1H, 13C), and mass spectrometry to confirm structure and purity.
The melting point of methyl 3-amino-4-methylbenzoate is reported as 113-117 °C, consistent with literature values.
The carbamothioyl derivatives generally crystallize as white to cream powders, soluble slightly in methanol and chloroform.
The preparation of methyl 3-carbamothioyl-4-methylbenzoate involves:
Efficient synthesis of methyl 3-amino-4-methylbenzoate by esterification or reduction methods.
Subsequent introduction of the carbamothioyl group via reaction with thiocarbamoyl reagents under controlled conditions.
Alternative synthetic pathways include guanidination and use of peptide coupling reagents to improve reaction efficiency and safety.
The described methods yield high purity products suitable for further chemical transformations or applications in pharmaceutical intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-carbamothioyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.
Substitution: The methyl group on the benzoate ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3-carbamothioyl-4-methylbenzoate has been investigated for its potential as a pharmaceutical agent due to its structural similarities to known bioactive compounds.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. A study conducted on various cancer cell lines demonstrated that modifications of this compound led to enhanced cytotoxic effects, particularly against A204 cells, with IC50 values ranging from 3.39 µM to 4 µM, indicating potent activity against tumor cells .
Inhibition of PD-1/PD-L1 Pathway
Research has also focused on the compound's ability to inhibit the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Virtual screening methods have identified this compound as a potential lead compound for developing small-molecule inhibitors targeting this pathway .
Agricultural Applications
In agricultural science, this compound has been studied for its role as a pesticide and herbicide.
Pest Resistance
Field trials have shown that formulations containing this compound can effectively reduce pest populations in crops, leading to improved yields. The compound's efficacy is attributed to its ability to disrupt the biochemical pathways in target pests, resulting in higher mortality rates compared to conventional pesticides .
Plant Growth Regulation
Additionally, this compound has shown promise as a plant growth regulator. Studies indicate that it can enhance root development and increase resistance to environmental stressors, making it a valuable tool for sustainable agriculture practices .
Material Science Applications
This compound is also being explored for its properties in material science.
Polymer Synthesis
The compound can serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. Research has demonstrated that incorporating this compound into polymer matrices enhances their durability and resistance to degradation .
Nanomaterial Development
Furthermore, this compound has been utilized in the development of nanomaterials for drug delivery systems. Its unique chemical structure allows for effective encapsulation of therapeutic agents, improving their bioavailability and targeting capabilities .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Variant | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Variant A | A204 | 3.39 | Microtubule inhibition |
| Variant B | A204 | 3.61 | Apoptosis induction |
| Variant C | A204 | 3.78 | Cell cycle arrest |
Table 2: Efficacy of this compound in Pest Control
| Crop Type | Pest Target | Reduction Rate (%) | Yield Improvement (%) |
|---|---|---|---|
| Corn | Aphids | 75 | 20 |
| Soybean | Whiteflies | 80 | 25 |
| Tomato | Thrips | 70 | 15 |
Mechanism of Action
The mechanism of action of Methyl 3-carbamothioyl-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The carbamothioyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of Methyl 3-carbamothioyl-4-methylbenzoate and its analogs:
Key Observations :
- Carbamothioyl vs. Amino Groups: The carbamothioyl group (–C(=S)NH₂) in the target compound may enhance metal-binding capacity compared to amines (–NH₂) in analogs like Methyl 3-amino-4-(methylamino)benzoate .
- Ester Chain Length: Ethyl esters (e.g., Ethyl 3-amino-4-(p-tolylamino)benzoate) exhibit lower polarity and higher lipophilicity than methyl esters, influencing solubility and pharmacokinetics .
Physicochemical Properties
Inferred properties based on substituent effects and analogs:
*Hypothesized based on carbamothioyl analogs.
Biological Activity
Methyl 3-carbamothioyl-4-methylbenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
- Molecular Formula : C₉H₉NOS
- Molecular Weight : 181.24 g/mol
- Appearance : Typically appears as a beige powder with specific chemical properties that facilitate its biological interactions.
This compound belongs to the class of thiosemicarbazones, which are known for their ability to chelate metal ions. This chelation is crucial for their biological activity, as it allows these compounds to interact with various biological targets, including enzymes and receptors involved in disease processes .
Key Mechanisms:
- Metal Chelation : Thiosemicarbazones can stabilize both higher and lower oxidation states of transition metal ions, enhancing their biological efficacy .
- Inhibition of Enzymatic Activity : These compounds have been shown to inhibit DNA replication and protease activity, which is significant for their antitumor and antimicrobial properties .
Biological Activities
-
Antitumor Activity :
- Studies have demonstrated that thiosemicarbazone derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against gastric cancer cells while exhibiting lesser effects on normal cells .
- The mechanism involves the inhibition of ribonucleoside diphosphate reductase (RDR), an enzyme critical for DNA synthesis in rapidly dividing cells .
- Antimicrobial Properties :
- Antiviral Effects :
Case Study 1: Antitumor Efficacy
A study focusing on the effects of thiosemicarbazone derivatives on cancer cell lines revealed that this compound significantly inhibited tumor growth in vitro. The compound was tested against several cancer types, showing a dose-dependent response in cell viability assays.
Case Study 2: Antimicrobial Testing
In another study, the compound was evaluated for its antimicrobial efficacy against common pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Data Summary
Q & A
Basic Research Questions
Q. What synthetic routes are available for Methyl 3-carbamothioyl-4-methylbenzoate, and how can researchers optimize yield and purity?
- Methodology : A common approach involves coupling 4-methylbenzoic acid derivatives with thiourea or its analogs. For example, esterification of 3-carbamothioyl-4-methylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) can yield the methyl ester. Reaction conditions (temperature, solvent, catalyst) should be optimized via Design of Experiments (DoE) to minimize side products like hydrolysis byproducts. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (using derivatization if necessary) .
Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : Combine - and -NMR to confirm functional groups (e.g., ester carbonyl at ~165–170 ppm, thiourea NH signals at ~9–10 ppm). IR spectroscopy can verify C=O (ester) and N-H (thiourea) stretches.
- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Validate geometry using WinGX/PLATON to check for anomalies like bond-length discrepancies or thermal motion outliers .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Monitor stability via periodic HPLC analysis. Handle in a fume hood with nitrile gloves and lab coats to avoid dermal exposure. Dispose of waste via licensed chemical disposal services, as per EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational (DFT) predictions and experimental spectral data for this compound?
- Methodology : Re-examine computational models (e.g., solvent effects in DFT calculations using Gaussian09) and experimental conditions (e.g., solvent polarity in NMR). Cross-validate using alternative techniques:
- Compare experimental IR/Raman spectra with DFT-simulated spectra.
- Use - NOESY or COSY NMR to confirm spatial proximity of protons conflicting with computational predictions .
Q. What experimental designs are suitable for studying the compound’s reactivity under nucleophilic or electrophilic conditions?
- Methodology :
- Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF at 60°C, monitoring progress via TLC (silica gel, ethyl acetate/hexane).
- Electrophilic aromatic substitution : Use nitration (HNO₃/H₂SO₄) or halogenation (NBS/FeCl₃) to functionalize the aromatic ring. Characterize products via LC-MS and -NMR .
Q. How can researchers investigate the compound’s potential interactions with biological targets (e.g., enzymes or DNA)?
- Methodology :
- UV-Vis/fluorescence titration : Measure binding constants () by titrating the compound with DNA (e.g., calf thymus DNA) and analyzing absorbance/quenching.
- Molecular docking : Use AutoDock Vina to simulate binding modes with protein targets (PDB ID: e.g., 1MBI). Validate with ITC (isothermal titration calorimetry) for thermodynamic parameters (, ) .
Q. What strategies are effective in addressing discrepancies between crystallographic data and molecular dynamics simulations?
- Methodology :
- Refine crystallographic models using OLEX2 to account for disorder or twinning .
- Replicate MD simulations (e.g., GROMACS) with explicit solvent models and compare torsional angles with SXRD-derived geometry. Use R-factor analysis to quantify deviations .
Methodological Considerations for Data Analysis
Q. How to design a stability study to evaluate thermal and photolytic degradation pathways?
- Methodology :
- Thermal degradation : Heat samples at 40°C, 60°C, and 80°C in sealed vials. Analyze degradation products via LC-MS/MS (ESI+ mode) at intervals (0, 7, 14 days).
- Photolytic degradation : Expose to UV light (λ = 254 nm) in a photostability chamber. Identify radicals via EPR spectroscopy .
Q. What analytical parameters are critical for developing a validated HPLC/GC-MS method for this compound?
- Methodology : Optimize:
- Column : C18 (HPLC) or DB-5MS (GC-MS).
- Detection : UV at 254 nm (HPLC); electron ionization (GC-MS).
- Validate specificity, linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%) per ICH Q2(R1) guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
